N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide - 1421583-56-3

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide

Catalog Number: EVT-2513147
CAS Number: 1421583-56-3
Molecular Formula: C22H20F3N3O2
Molecular Weight: 415.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This compound was synthesized and characterized using techniques such as 1HNMR, Mass, IR & Elemental analysis. []

Relevance: While structurally different from N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide, this compound shares the presence of a benzamide group and a trifluoromethyl substituent. The research focus on synthesis and characterization suggests a potential interest in similar compounds with variations in core structure and substituents. []

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: This compound, 13an, exhibits potent multi-kinase inhibitory activity, targeting Src, KDR, and kinases within the MAPK pathway. It demonstrates anti-tumor activity, particularly against triple-negative breast cancer (TNBC), both in vitro and in vivo. Additionally, it possesses favorable pharmacokinetic properties and low toxicity. []

Relevance: Similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide, this compound contains a benzamide moiety and a trifluoromethyl substituent. The presence of a cycloalkyl group (cyclohexyl in 13an and cyclopentyl in the target compound) further suggests a potential structural relationship. This connection highlights the exploration of compounds with diverse core structures and substituents for modulating kinase activity, including potential applications in cancer treatment. []

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: Compound 1f demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), showing a rapid concentration-dependent effect. []

Relevance: This compound shares the benzamide group and the trifluoromethyl substituent with N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide. Although the core structures differ, the shared features suggest that the target compound might also be investigated for potential antimicrobial activity. []

4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide (TAK-960)

Compound Description: TAK-960 is an orally bioavailable, selective inhibitor of Polo-like kinase 1 (PLK1). [] It demonstrates potent anti-tumor activity in various preclinical models.

Relevance: This compound exhibits structural similarities with N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide, particularly the presence of a cyclopentyl group and a benzamide moiety. Both compounds also incorporate fluorine atoms in their structures, although in different positions and numbers. These commonalities suggest that the target compound might also be investigated for potential anti-tumor activity, particularly targeting PLK1 or related kinases. []

(1R,3R,2E)-N-[3,4-dichlorobenzyl)]-4-[(hexahydro-2-oxo-1H-azepin-3-yl)amino]-N-methyl-3,5bis(trifluoromethyl) benzamide (DNK333)

Compound Description: DNK333 is a potent and selective dual NK1/NK2 neurokinin receptor antagonist. It exhibits various pharmacological effects in the airways, including the inhibition of bronchoconstriction, extravasation, cough, and airway hyperreactivity induced by neuropeptides. []

Relevance: Although DNK333 and N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide have distinct core structures, they share a common benzamide group and trifluoromethyl substituents. This structural resemblance suggests potential interest in exploring the target compound for activity at neurokinin receptors or related targets, particularly given DNK333's role in airway pharmacology. []

4-(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536)

Compound Description: BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), currently under investigation as an anti-cancer agent. []

Relevance: This compound shares several structural features with N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide, notably the presence of a cyclopentyl group and a benzamide moiety. This structural similarity, alongside BI 2536's role as a Plk1 inhibitor, suggests that the target compound might also possess anti-cancer properties and could be investigated for similar activity against Plk1 or related kinases. []

Properties

CAS Number

1421583-56-3

Product Name

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide

Molecular Formula

C22H20F3N3O2

Molecular Weight

415.416

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)15-11-9-14(10-12-15)20(29)26-13-19-17-7-3-4-8-18(17)21(30)28(27-19)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2,(H,26,29)

InChI Key

ZVIBXFLBJJBKLO-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.